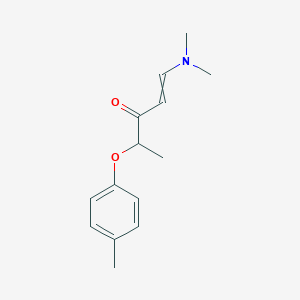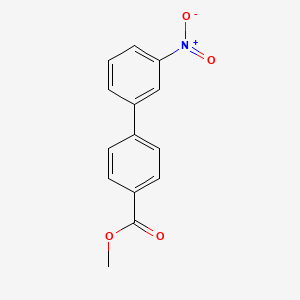
5-(甲硫基)-1,2,4-噻二唑-3-胺
描述
5-(Methylthio)-1,2,4-thiadiazol-3-amine: is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the methylthio group at the 5-position of the thiadiazole ring imparts unique chemical properties to this compound.
科学研究应用
Chemistry: 5-(Methylthio)-1,2,4-thiadiazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits antimicrobial, antifungal, and antiviral activities. It is being investigated for its potential use in developing new therapeutic agents for treating infectious diseases .
Industry: In the agricultural sector, 5-(Methylthio)-1,2,4-thiadiazol-3-amine is used in the synthesis of pesticides and herbicides. Its derivatives are also explored for their potential use as corrosion inhibitors and in the development of new materials with specific electronic properties .
作用机制
Target of Action
5-(Methylthio)-1,2,4-thiadiazol-3-amine is a derivative of the naturally occurring nucleoside, Methylthioadenosine (MTA) . MTA has been shown to have differential effects on normal and transformed cells . The primary targets of MTA are the melanoma cell lines, particularly those with BRAF mutations . MTA inhibits the phosphorylation of Akt and S6 ribosomal protein and induces the down-regulation of cyclin D1 .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation and viability in a dose-dependent manner . It has been reported that MTA binds to the purine nucleoside phosphorylase (PfPNP) of Plasmodium falciparum more efficiently than to the purine nucleoside phosphorylase of human erythrocytes . This interaction results in the inhibition of the phosphorylation of Akt and S6 ribosomal protein and the down-regulation of cyclin D1 .
Biochemical Pathways
5-(Methylthio)-1,2,4-thiadiazol-3-amine is involved in the methionine salvage pathway, also known as the MTA cycle . This pathway is universal to aerobic life . In this pathway, MTA is formed from decarboxylated S-adenosylmethionine in the biosynthesis of spermidine and spermine, and is cleaved by MTA phosphorylase (MTAP) into adenine and 5’-methylthio-5’deoxyribose-1-phospate, which are used for the salvage of ATP and methionine respectively .
Pharmacokinetics
It is known that mta is eliminated slowly, with mean initial and terminal phase half-life values of approximately 2 and 20 days, respectively . The plasma clearance and steady-state volume of distribution of MTA are also known .
Result of Action
The result of the action of 5-(Methylthio)-1,2,4-thiadiazol-3-amine is the inhibition of melanoma cell proliferation and in vivo tumor growth, particularly in BRAF mutant melanoma cells . This is achieved through the inhibition of the phosphorylation of Akt and S6 ribosomal protein and the down-regulation of cyclin D1 .
Action Environment
The action, efficacy, and stability of 5-(Methylthio)-1,2,4-thiadiazol-3-amine can be influenced by various environmental factors. For instance, antimicrobial pollution has been recognized as a critical factor in combating rising levels of drug resistance and protecting the environment . Therefore, it is crucial to reduce the amount of antimicrobial waste entering the environment, including the waste from the use of compounds like 5-(Methylthio)-1,2,4-thiadiazol-3-amine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine typically involves the reaction of appropriate hydrazonoyl halides with methylthio carbonthioyl hydrazones in the presence of a base such as triethylamine. The reaction is carried out in absolute ethanol, and the product is isolated and purified using standard techniques such as recrystallization .
Industrial Production Methods: While specific industrial production methods for 5-(Methylthio)-1,2,4-thiadiazol-3-amine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions: 5-(Methylthio)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur at the thiadiazole ring, particularly at the C-5 position.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Condensation: Aldehydes or ketones in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitro-substituted thiadiazoles.
Condensation: Schiff bases and related derivatives.
相似化合物的比较
1,3,4-Thiadiazole: A parent compound with a similar thiadiazole ring structure.
5-Methylthio-1,3,4-thiadiazole: A closely related compound with a methylthio group at the 5-position.
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with an amino group at the 2-position.
Uniqueness: 5-(Methylthio)-1,2,4-thiadiazol-3-amine is unique due to the presence of both the methylthio and amino groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields .
属性
IUPAC Name |
5-methylsulfanyl-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S2/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYZCFCNOSTQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373402 | |
| Record name | 5-(Methylsulfanyl)-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60093-10-9 | |
| Record name | 5-(Methylsulfanyl)-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60093-10-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)



![2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1333967.png)





![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)


